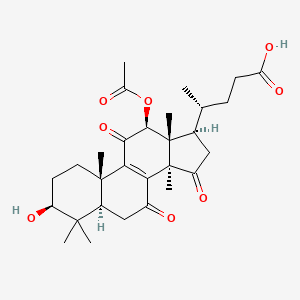

12b-Acetoxy-3b-hydroxy-4,4,14-trimethyl-7,11,15-trioxochol-8-en-24-oic acid, 9CI

Description

Structure

2D Structure

Properties

IUPAC Name |

4-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18-19,25,32H,8-13H2,1-7H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPCIAWQVXVATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98665-17-9 | |

| Record name | Lucidenic acid E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Elucidation of Lucidenic Acid E

Source Organisms and Biological Diversity

Lucidenic acid E is primarily found in fungi belonging to the genus Ganoderma. The distribution and concentration of lucidenic acids, including Lucidenic acid E, can vary depending on the specific species, strain, and even the part of the organism examined.

Isolation from Ganoderma lucidum Fruiting Bodies and Mycelia

Ganoderma lucidum, commonly known as Reishi mushroom, is a well-established source of triterpenoids, including lucidenic acids. Lucidenic acids were first discovered in 1984, with lucidenic acids A, B, and C being initially isolated from G. lucidum. mdpi.com Lucidenic acid E, along with lucidenic acids D and F, were identified as new triterpenoids from Ganoderma lucidum in studies dating back to the 1980s. mdpi.com Both the fruiting bodies and mycelia of G. lucidum contain lucidenic acids. mdpi.com While lucidenic acids are present in both, the content can differ between fruiting bodies and spores, with higher content reported in fruiting bodies. mdpi.com

Specific studies have quantified the amounts of certain lucidenic acids in G. lucidum fruiting bodies. For instance, the amounts of lucidenic acids D2 and E2 in grain alcohol extracts of G. lucidum fruiting bodies were reported to range from 1.538 mg/g to 2.227 mg/g and 2.246 mg/g to 3.306 mg/g, respectively. mdpi.com

Variations Across Ganoderma Species and Strains

Beyond G. lucidum, lucidenic acids have been identified in other Ganoderma species, including G. sinense, G. curtisii, G. colossum, G. sessile, G. tsugae, G. applanatum, G. austral, and G. hainanense. mdpi.com The types and quantities of lucidenic acids can vary significantly among these species. mdpi.com

Furthermore, differences in lucidenic acid profiles have been observed between different strains of G. lucidum. researchgate.net For example, studies have shown that the triterpenoid (B12794562) composition, including lucidenic acids, can exhibit patterns peculiar to specific strains, which can be useful for strain identification. researchgate.net Some strains may be characterized by a "lucidenic acid type" HPLC spectral pattern, distinct from a "ganoderic acid type" pattern. researchgate.net Research comparing different G. lucidum strains has revealed significant differences in triterpenoid compositions, with some strains showing higher concentrations of certain lucidenic acids. nih.gov

Lucidenic acids are also found in some non-Ganoderma species, such as Amauroderma rugosum, Homalium zeylanicum, and potato leaves. mdpi.com

Advanced Isolation and Purification Methodologies

The isolation and purification of lucidenic acid E from complex biological matrices like Ganoderma require sophisticated techniques to obtain the compound in high purity.

Chromatographic Techniques for Lucidenic Acid E Enrichment

Chromatography is a cornerstone of triterpenoid isolation from Ganoderma. Various chromatographic methods are employed, often in combination, to enrich and purify lucidenic acids. These include column chromatographic techniques such as silica (B1680970) gel, ODS, and Sephadex LH-20. nih.gov High-performance liquid chromatography (HPLC), including preparative and semi-preparative HPLC, is widely used for the separation and purification of triterpenoids from Ganoderma extracts. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net

Different mobile phases and stationary phases are utilized depending on the specific triterpenoids being targeted. For instance, reversed-phase HPLC with gradient elution using solvent systems like acetonitrile-water (often with an acid such as acetic acid) is common for separating triterpenoid acids. researchgate.netacs.orgjfda-online.com Preparative HPLC with gradient elution of ethanol (B145695) and water has been used to separate triterpenes from Ganoderma mycelium extracts. mdpi.com

The process often involves initial extraction using solvents like ethanol or chloroform, followed by various chromatographic steps to isolate fractions enriched in triterpenoids. mdpi.comcabidigitallibrary.org Repeated chromatography is often necessary to achieve high purity. cabidigitallibrary.org

Crystallization and High-Purity Compound Acquisition

Following chromatographic separation, crystallization is a crucial step to obtain high-purity lucidenic acid E. Fractions obtained from chromatography can be concentrated, and crystallization can occur in situ from the remaining solution. mdpi.com This process yields solid crystals of the purified compound. mdpi.com

Methods for obtaining crystalline triterpenoids from Ganoderma extracts have been described, often involving dissolving the triterpenoid crude product in dehydrated alcohol and then adding a larger volume of acetone, followed by standing at a low temperature to induce precipitation and crystallization. google.com The resulting precipitate is then filtered and washed to obtain the crystals. google.com

Spectroscopic Characterization and Structural Determination

The definitive identification and structural elucidation of Lucidenic acid E rely heavily on spectroscopic techniques.

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H and ¹³C NMR, and two-dimensional NMR techniques like ¹H-¹H and ¹H-¹³C shift correlation) and Mass Spectrometry (MS), are essential for determining the structure of lucidenic acid E. nih.govmdpi.comacs.orgjst.go.jpnih.govnih.govtandfonline.comjst.go.jpnih.gov

Detailed analysis of NMR spectra provides information about the number and types of hydrogen and carbon atoms in the molecule and their connectivity, allowing for the mapping of the compound's skeleton and functional groups. nih.govjst.go.jpjst.go.jp Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS) coupled with liquid chromatography (LC-MS), provides the molecular weight and fragmentation pattern of the compound, which helps in confirming the proposed structure and identifying functional groups. acs.orgjst.go.jp

Lucidenic acids, including Lucidenic acid E, possess a tetracyclic lanostane (B1242432) skeleton with a carboxyl group in the side chain. mdpi.comcontaminantdb.ca They are classified as C27 lanostane triterpenoids. mdpi.com The specific arrangement of keto, hydroxyl, or acetoxy groups at positions C3, C7, C12, and C15 on the lanostane skeleton differentiates various lucidenic acids. mdpi.com Lucidenic acid E2, a related compound, has a chemical formula of C₂₉H₄₀O₈ and a molecular weight of 516.623 g/mol . contaminantdb.camedchemexpress.comchemspider.com Its structure includes an acetoxy group at C12, a hydroxyl group at C3, and keto groups at C7, C11, and C15, along with a carboxyl group in the side chain. contaminantdb.ca

Lucidenic acid E is a triterpenoid compound primarily isolated from the medicinal mushroom Ganoderma lucidum. tandfonline.comjst.go.jpcontaminantdb.camdpi.com Its structural elucidation and identification rely heavily on various spectroscopic techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy, including both ¹H NMR and ¹³C NMR, is a crucial tool for the structural confirmation of lucidenic acid E. tandfonline.comjst.go.jpjfda-online.com Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provides information about the types of protons and their environments within the molecule. tandfonline.com For instance, the ¹H NMR spectrum of lucidenic acid E shows characteristic signals for methyl groups and methine protons, including those bearing hydroxyl groups. tandfonline.com Comparing the ¹H NMR data of lucidenic acid E with related compounds, such as lucidenic acid B, helps in assigning the configuration of functional groups like the hydroxyl group at C(12). tandfonline.com

¹³C NMR spectroscopy provides information about the carbon skeleton and the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary carbons, carbonyl carbons). tandfonline.com The ¹³C NMR spectrum of lucidenic acid E exhibits signals corresponding to its 27 carbon atoms, with distinct chemical shifts for carbonyl carbons, carbons bearing hydroxyl groups, and methyl carbons. tandfonline.com Two-dimensional NMR techniques can further assist in assigning signals and confirming connectivity within the molecule. jst.go.jp

Mass Spectrometry (MS) Applications in Molecular Identity

Mass spectrometry is used to determine the molecular weight and formula of lucidenic acid E. researchgate.net High-Resolution Mass Spectrometry (HR-MS) provides an accurate measurement of the molecular mass, which is essential for confirming the elemental composition (e.g., C27H38O7). tandfonline.com Mass spectrometry can also provide fragmentation patterns that offer clues about the structure of the molecule. researchgate.net For example, field-desorption mass spectrometry can yield a molecular ion peak. tandfonline.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in lucidenic acid E. tandfonline.comjfda-online.comresearchgate.net The IR spectrum shows characteristic absorption bands corresponding to specific functional groups, such as hydroxyl groups (broad band in the 3400-2400 cm⁻¹ range), carbonyl groups (around 1700 cm⁻¹), and carboxyl groups. tandfonline.com These absorption bands provide direct evidence for the presence of these key functionalities in the molecule. tandfonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about conjugated systems within the molecule. tandfonline.comresearchgate.netgoogle.com The UV spectrum of lucidenic acid E shows absorption maxima at specific wavelengths (e.g., around 258 nm), which can be indicative of the presence of α,β-unsaturated carbonyl systems or other chromophores. tandfonline.com UV-Vis spectroscopy is also used in analytical methods, such as HPLC with UV detection, for the analysis and quantification of lucidenic acid E in extracts. jfda-online.comresearchgate.netgoogle.com

Spectroscopic Data Summary for Lucidenic Acid E (Example based on available data):

| Spectroscopy Method | Key Findings | Reference |

| HR-MS | Molecular Formula: C27H38O7, M⁺ at m/z 474.2624 (Calcd. for C27H38O7: 474.2618) | tandfonline.com |

| ¹H NMR (CDCl₃) | Signal for H-C(12) at δ 3.83 (1H, s) indicating α-configuration. Signals for methyl groups. | tandfonline.com |

| ¹³C NMR | Signals for 27 carbon atoms, including carbonyl carbons. | tandfonline.com |

| IR (KBr) | Absorption bands around 3450, 3400-2400 (br), 2950, 2880 (sh), 1725, 1705, 1640 cm⁻¹. | tandfonline.com |

| UV (EtOH) | λmax at 258 nm (ε 6640). | tandfonline.com |

Biosynthesis of Lucidenic Acid E

Mevalonate (B85504) (MVA) Pathway as a Precursor Route

The mevalonate pathway, also known as the isoprenoid pathway, is the primary route for the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors for all isoprenoids, including triterpenoids like lucidenic acid E. researchgate.netnih.gov This pathway takes place in the cytoplasm of Ganoderma cells. researchgate.netnih.gov

The MVA pathway begins with the condensation of acetyl-CoA molecules. plos.orgnih.gov Key enzymatic steps in this initial phase include the conversion of acetyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase (HMGS). mdpi.comnih.gov HMG-CoA is then reduced to mevalonate (MVA) by the enzyme HMG-CoA reductase (HMGR), which is considered a rate-limiting step in isoprenoid biosynthesis. scielo.org.mxmdpi.comnih.govplos.orgnih.gov Mevalonate is subsequently phosphorylated and decarboxylated through the action of mevalonate kinase (MVK), phosphomevalonate kinase (PMK), and mevalonate pyrophosphate decarboxylase (MVD), yielding IPP. mdpi.comnih.gov IPP is then isomerized to DMAPP by isopentenyl diphosphate (B83284) isomerase (IDI). mdpi.comnih.gov

IPP and DMAPP are condensed to form farnesyl diphosphate (FPP) through the activity of farnesyl pyrophosphate synthase (FPS). mdpi.comnih.govnih.gov Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene, a 30-carbon acyclic precursor. scielo.org.mxmdpi.complos.orgnih.govnih.gov

The expression levels of key genes in the MVA pathway, such as hmgr, mvd, fps, and sqs, can influence the content of lanosterol (B1674476) and subsequently the total triterpenoid (B12794562) content in Ganoderma lucidum. mdpi.complos.org Studies have shown that the expression of these genes is correlated with changes in triterpene content. mdpi.com

Here is a simplified representation of the initial steps of the MVA pathway:

| Substrate | Enzyme | Product |

| Acetyl-CoA | HMG-CoA Synthase (HMGS) | HMG-CoA |

| HMG-CoA | HMG-CoA Reductase (HMGR) | Mevalonate (MVA) |

| MVA | Mevalonate Kinase (MVK) | Mevalonate-5-phosphate |

| Mevalonate-5-phosphate | Phosphomevalonate Kinase (PMK) | Mevalonate pyrophosphate |

| Mevalonate pyrophosphate | Mevalonate Pyrophosphate Decarboxylase (MVD) | Isopentenyl pyrophosphate (IPP) |

| IPP | Isopentenyl Diphosphate Isomerase (IDI) | Dimethylallyl pyrophosphate (DMAPP) |

| IPP + DMAPP | Farnesyl Pyrophosphate Synthase (FPS) | Farnesyl diphosphate (FPP) |

| 2 x FPP | Squalene Synthase (SQS) | Squalene |

Squalene is then converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE), which introduces an epoxide group. mdpi.comnih.govnih.gov This epoxidized form is the direct precursor for the enzymatic cyclization reaction that forms the basic triterpene skeleton. scielo.org.mxmdpi.com

The cyclization of 2,3-oxidosqualene to lanosterol is a pivotal step catalyzed by oxidosqualene cyclase (OSC), specifically lanosterol synthase (LS) in the case of lanostane-type triterpenoids like lucidenic acid E. scielo.org.mxmdpi.complos.orgscirp.orgresearchgate.net Lanosterol is a tetracyclic compound that serves as the basic skeleton for ganoderic acids and related compounds. scielo.org.mxscirp.org The LS enzyme catalyzes the opening of the epoxide ring of 2,3-oxidosqualene, followed by a series of cyclization and rearrangement reactions to form the lanosteryl cation, which is then quenched to yield lanosterol. researchgate.net

Studies in Ganoderma lucidum have identified and characterized the gene encoding lanosterol synthase (ls or osc), highlighting its crucial role in triterpenoid biosynthesis. mdpi.complos.orgresearchgate.netresearchgate.net Overexpression of the ls gene has been shown to increase the content of ganoderic acids, indicating its importance in controlling the flux towards triterpene production. nih.govplos.org

Initial Steps: Acetyl-CoA to Squalene

Post-Lanosterol Modifications Leading to Lucidenic Acid E

Following the formation of the lanosterol skeleton, a diverse array of enzymatic modifications is required to convert this central intermediate into the various specific triterpenoids found in Ganoderma, including lucidenic acid E. scielo.org.mxmdpi.complos.orgscirp.org These modifications involve oxidation, reduction, acylation, and potentially other transformations that introduce functional groups and alter the stereochemistry at specific positions on the lanostane (B1242432) skeleton. scielo.org.mxplos.orgscirp.orgnih.gov The exact sequence of steps leading specifically to lucidenic acid E from lanosterol is not yet fully elucidated, but general types of reactions and enzymes involved in the biosynthesis of Ganoderma triterpenoids have been identified. scielo.org.mxscirp.org

Cytochrome P450 enzymes (CYP450s) play a major role in the post-lanosterol modification of triterpenoids in Ganoderma. mdpi.comscirp.orgscirp.orggoogle.comresearchgate.net These monooxygenases are capable of catalyzing a wide range of oxidative reactions, including hydroxylation, epoxidation, and oxidation of carbon-carbon bonds. mdpi.com The Ganoderma lucidum genome contains a large number of CYP450 genes, many of which are believed to be involved in catalyzing the modifications of the lanosterol skeleton into various triterpenoids. mdpi.comscirp.orgresearchgate.net

Specific CYP450 enzymes have been implicated in the oxidation of lanosterol and other triterpene intermediates. For example, CYP5150L8 has been shown to catalyze the oxidation of lanosterol, leading to the formation of ganoderic acid HLDOA through a three-step oxidation reaction at the C-26 position. nih.govnih.govgoogle.comresearchgate.net While the specific CYP450s directly responsible for each modification step in the biosynthesis of lucidenic acid E are still under investigation, it is clear that these enzymes are critical for introducing oxygen-containing functional groups at various positions on the lanostane core. mdpi.comscirp.orgscirp.orgresearchgate.net

Lucidenic acid E possesses several functional groups, including hydroxyl, carboxyl, and acetoxy groups, attached to the lanostane skeleton at specific carbon positions (e.g., C3, C7, C12, C15, and C26). The introduction of these groups occurs through enzymatic reactions following the formation of lanosterol. scielo.org.mxscirp.orgnih.gov

Oxidation reactions, often catalyzed by CYP450 enzymes, are responsible for introducing hydroxyl groups at various positions. mdpi.comresearchgate.net Further oxidation of hydroxyl groups, particularly at the terminal end of the side chain (C-26), leads to the formation of carboxyl groups, a characteristic feature of many ganoderic and lucidenic acids. nih.govnih.govgoogle.com The formation of acetoxy groups involves acetylation reactions, where an acetyl group is transferred to a hydroxyl group. While specific enzymes for these reactions in the context of lucidenic acid E biosynthesis are still being identified, the presence of these functional groups at defined positions indicates precise enzymatic control over the modification process. scielo.org.mxplos.orgscirp.org Research findings suggest that the final steps of ganoderic acid biosynthesis, which includes lucidenic acids, involve several acylation, oxidation, and reduction reactions that are not yet fully understood. scielo.org.mx

Data Table: Key Enzymes in Ganoderma Triterpenoid Biosynthesis (Partial)

| Enzyme Name | Abbreviation | Catalyzed Reaction | Pathway Segment | Citation |

| HMG-CoA Reductase | HMGR | HMG-CoA to Mevalonate | MVA Pathway (Initial) | scielo.org.mxmdpi.comnih.govplos.orgnih.gov |

| Farnesyl Pyrophosphate Synthase | FPS | IPP + DMAPP to FPP | MVA Pathway (Initial) | mdpi.comnih.govnih.gov |

| Squalene Synthase | SQS | 2 x FPP to Squalene | MVA Pathway (Initial) | scielo.org.mxmdpi.complos.orgnih.govnih.gov |

| Squalene Epoxidase | SE | Squalene to 2,3-Oxidosqualene | Pre-cyclization | mdpi.comnih.govnih.gov |

| Lanosterol Synthase | LS (OSC) | 2,3-Oxidosqualene to Lanosterol | Cyclization | scielo.org.mxmdpi.complos.orgscirp.orgresearchgate.net |

| Cytochrome P450 enzymes | CYP450 | Oxidation, hydroxylation, other modifications of lanosterol and intermediates | Post-Lanosterol Modifications | mdpi.comscirp.orgscirp.orggoogle.comresearchgate.net |

Note: This table provides a general overview of key enzymes involved in the broader triterpenoid biosynthesis pathway in Ganoderma. The specific enzymes directly responsible for every step in Lucidenic acid E biosynthesis are still being fully elucidated.

Introduction of Carboxyl, Hydroxyl, and Acetoxy Groups at Specific Positions (e.g., C3, C7, C12, C15)

Genetic Regulation of Biosynthesis

The production of lucidenic acid E and other triterpenoids in Ganoderma lucidum is a complex process regulated at the genetic level. The expression of genes encoding the enzymes involved in the MVA pathway and subsequent modification steps significantly influences the yield and profile of triterpenoids.

Identification and Characterization of Key Biosynthetic Genes (e.g., HMGR, SQS, OSC, CYP450)

Several key genes involved in the triterpenoid biosynthetic pathway in G. lucidum have been identified and characterized. These include genes encoding for 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway; squalene synthase (SQS); and oxidosqualene cyclase (OSC), which catalyzes the formation of lanosterol. researchgate.netmdpi.complos.org Studies have shown that the expression levels of these genes can affect the content of lanosterol and, consequently, the total triterpenoid content. nih.govmdpi.com

Cytochrome P450 monooxygenases (CYP450s) represent a large superfamily of enzymes critical for the structural diversity of triterpenoids in G. lucidum. nih.govresearchgate.net The G. lucidum genome contains a significant number of annotated CYP450 genes, and some have been functionally characterized for their roles in triterpenoid biosynthesis. nih.gov For instance, specific CYP450s have been confirmed to be involved in the synthesis of certain ganoderic acid types. nih.gov The expression of many CYP450 genes has been found to correlate with changes in the content of GTs, suggesting their involvement in the post-lanosterol modification steps that lead to various triterpenoid structures, including potentially lucidenic acid E. nih.gov

Transcriptomic Analysis of Gene Expression during Lucidenic Acid E Production

Transcriptomic analysis has been employed to investigate gene expression profiles during different growth stages of G. lucidum and in response to various elicitors, providing insights into the regulation of triterpenoid biosynthesis. Studies comparing different growth stages, such as mycelia, primordia, and fruiting bodies, have revealed differential expression of genes involved in triterpenoid biosynthesis. mdpi.comnih.govnih.gov For example, the content and types of GTs, including lucidenic acids, can vary significantly across these stages. nih.govmdpi.com

Transcriptome analysis of G. lucidum treated with methyl jasmonate (MeJA), a known elicitor of triterpenoid production, has identified differentially expressed genes (DEGs), including many transcription factors (TFs) and genes in the triterpenoid biosynthetic pathway. mdpi.comnih.govfrontiersin.org These studies have shown that MeJA can enhance the expression of key genes like hmgr, mvd, fps, sqs, and osc, leading to increased triterpenoid accumulation. nih.govmdpi.com Correlation analysis between gene expression levels and triterpenoid content has helped identify candidate genes and transcription factors potentially involved in regulating the biosynthesis of specific triterpenoids. mdpi.comnih.govnih.gov

Regulatory Factors and Signal Transduction Pathways Influencing Triterpenoid Accumulation

The accumulation of triterpenoids in G. lucidum is influenced by various regulatory factors and signal transduction pathways. Transcription factors (TFs) play a crucial role in regulating the expression of genes involved in triterpenoid biosynthesis by binding to promoter regions of these genes. mdpi.comscirp.org Hundreds of transcription factors have been annotated in the G. lucidum genome, and some have been functionally validated for their impact on GT synthesis. mdpi.comnih.gov For instance, certain TFs have been shown to positively or negatively correlate with the content of specific triterpenoid components, including lucidenic acid P and lucidenic acid B. nih.gov

Signal transduction pathways mediate the cellular responses to external stimuli and internal signals, ultimately affecting gene expression and metabolic processes. The jasmonic acid (JA) and methyl jasmonate (MeJA) signaling pathways are known to play a significant role in inducing triterpenoid biosynthesis in G. lucidum. mdpi.comscirp.orgnih.gov MeJA treatment has been shown to upregulate the expression of key biosynthetic genes and increase triterpenoid content. nih.govmdpi.comscirp.org The reactive oxygen species (ROS) signaling pathway has also been implicated in the regulation of triterpenoid synthesis, potentially interacting with MeJA signaling. mdpi.commdpi.com Additionally, calcium ion signaling has been suggested to be involved in the signal transduction pathways influencing triterpenoid production. plos.orgscirp.orgmdpi.com While research has identified several regulatory factors and pathways, the intricate network of interactions and their specific impact on the biosynthesis of individual triterpenoids like lucidenic acid E require further investigation. mdpi.comscirp.org

Mechanistic Investigations of Lucidenic Acid E Biological Activities in Vitro Studies

Anti-Hyperglycemic Mechanisms

Studies have indicated that lucidenic acid E may exert anti-hyperglycemic effects through the inhibition of key enzymes involved in carbohydrate digestion and glucose metabolism. mdpi.comencyclopedia.pubresearchgate.net

Inhibition of α-Glucosidase and Maltase Activity

α-Glucosidase and maltase are intestinal enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides, thus influencing postprandial blood glucose levels. nih.gov Inhibition of these enzymes can help to reduce the rapid absorption of glucose. mdpi.com Lucidenic acid E has demonstrated inhibitory activity against both α-glucosidase and maltase in in vitro settings. mdpi.comencyclopedia.pub

| Enzyme | IC₅₀ (µM) |

| α-Glucosidase | 32.5 mdpi.comencyclopedia.pub |

| Maltase | 16.9 mdpi.comencyclopedia.pub |

These findings suggest that lucidenic acid E could potentially mitigate postprandial hyperglycemia by slowing down the digestion and absorption of carbohydrates. mdpi.comencyclopedia.pub

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) signaling. researchgate.net Inhibiting PTP1B is considered a promising therapeutic strategy for improving insulin sensitivity and treating type 2 diabetes. mdpi.comencyclopedia.pubresearchgate.net Lucidenic acid E has been shown to exhibit inhibitory activity against PTP1B in vitro. mdpi.comencyclopedia.pub

| Enzyme | Concentration Range of Inhibition (µM) |

| PTP1B | 7.6–41.9 mdpi.comencyclopedia.pubresearchgate.net |

The observed inhibition of PTP1B by lucidenic acid E suggests a potential mechanism for enhancing insulin signaling pathways. mdpi.comencyclopedia.pubresearchgate.net

Anti-Hyperlipidemic Mechanisms

Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a significant risk factor for cardiovascular diseases. mdpi.com Research has explored the ability of lucidenic acid E to modulate enzymes involved in lipid metabolism. mdpi.comencyclopedia.pubresearchgate.net

Inhibition of HMG-CoA Reductase Activity

HMG-CoA reductase is a key enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. mdpi.comencyclopedia.pubresearchgate.net Inhibition of HMG-CoA reductase is a well-established strategy for lowering cholesterol levels. mdpi.comencyclopedia.pubresearchgate.net In vitro studies have demonstrated that lucidenic acid E can inhibit the activity of HMG-CoA reductase. mdpi.comencyclopedia.pubresearchgate.net

| Enzyme | IC₅₀ (µM) |

| HMG-CoA Reductase | 42.9 ± 0.9 mdpi.comencyclopedia.pubresearchgate.net |

This inhibitory effect on HMG-CoA reductase suggests that lucidenic acid E may have a role in modulating cholesterol synthesis. mdpi.comencyclopedia.pubresearchgate.net

Modulation of Cellular Signaling Pathways

Beyond its effects on metabolic enzymes, lucidenic acid E has also been investigated for its ability to influence intracellular signaling cascades. researchgate.netcapes.gov.broup.com

Impact on MAPK/ERK1/2 Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is involved in various cellular processes, including proliferation, differentiation, and apoptosis. researchgate.netcapes.gov.broup.com Studies, particularly those involving lucidenic acid B, a related lucidenic acid, have indicated that lucidenic acids can influence the phosphorylation status of ERK1/2. researchgate.netcapes.gov.broup.com While the primary search results focused on lucidenic acid B in the context of anti-invasive effects in cancer cells, the shared structural characteristics within the lucidenic acid family suggest potential for similar signaling modulation by lucidenic acid E. mdpi.comresearchgate.netcapes.gov.broup.com Specifically, lucidenic acid B has been shown to inhibit the phosphorylation of ERK1/2 in a dose-dependent manner in certain cell lines. researchgate.netcapes.gov.broup.com This modulation of the MAPK/ERK1/2 pathway suggests that lucidenic acid E may influence downstream cellular responses regulated by this cascade. researchgate.netcapes.gov.broup.com

Lucidenic acid E, a triterpenoid (B12794562) isolated from Ganoderma lucidum, has been the subject of in vitro investigations to elucidate its potential biological activities and underlying mechanisms. Research has focused on its effects on key cellular processes and enzyme interactions, providing insights into its potential therapeutic relevance.

Regulation of NF-κB and AP-1 DNA-Binding Activities

Studies have indicated that lucidenic acids can modulate the DNA-binding activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), transcription factors crucial in regulating gene expression involved in inflammation, immunity, and cell proliferation. Specifically, lucidenic acid B (LAB), a related lucidenic acid, has been shown to strongly inhibit PMA-stimulated NF-κB and AP-1 DNA-binding activities in HepG2 human hepatoma cells in a dose-dependent manner. researchgate.netcapes.gov.broup.comoup.com This inhibition was accompanied by a dose-dependent decrease in the nuclear protein levels of NF-κB, c-Jun, and c-Fos, which are components of the AP-1 complex. researchgate.netoup.com The proposed mechanism involves the suppression of MAPK/ERK1/2 phosphorylation and the activity of IκB kinase (Ikk), along with enhanced IκBα protein expression, ultimately leading to reduced AP-1 and NF-κB DNA-binding activities. oup.com

| Compound | Target Transcription Factor | Effect on DNA-Binding Activity | Relevant Cell Line |

| Lucidenic acid B | NF-κB | Inhibited (dose-dependent) | HepG2 |

| Lucidenic acid B | AP-1 | Inhibited (dose-dependent) | HepG2 |

Cell Cycle Regulatory Mechanisms

Information directly linking Lucidenic acid E to specific cell cycle regulatory mechanisms in the provided search results is limited. However, the modulation of NF-κB and AP-1, as discussed in section 4.3.2, can indirectly influence cell cycle progression as these transcription factors regulate genes involved in cell cycle control. Some lucidenic acids have shown anti-proliferative effects on cancer cells mdpi.com, which could involve cell cycle arrest, but the precise mechanisms for Lucidenic acid E require further investigation.

Enzyme Inhibition and Protein Interactions

Matrix Metalloproteinase (MMP-9) Modulation

Lucidenic acids, including lucidenic acid B, have been shown to inhibit the activity of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix and associated with processes like tumor invasion and metastasis. researchgate.netcapes.gov.broup.commdpi.comresearchgate.net Studies in HepG2 cells demonstrated that lucidenic acid B suppressed PMA-induced MMP-9 activity and mRNA expression in a dose-dependent manner. researchgate.netoup.com This inhibitory effect on MMP-9 is considered a potential mechanism contributing to the anti-invasive properties observed with lucidenic acids. researchgate.netmdpi.comresearchgate.net

| Compound | Target Enzyme | Effect on Activity | Relevant Cell Line |

| Lucidenic acid B | MMP-9 | Inhibited | HepG2 |

Cholinergic Enzyme Inhibition (e.g., Acetylcholinesterase)

Lucidenic acids have been investigated for their potential to inhibit cholinergic enzymes, particularly acetylcholinesterase (AChE), which is relevant in neurodegenerative conditions like Alzheimer's disease. rsc.orgroyalsocietypublishing.orgnih.govencyclopedia.pubscielo.org.coheraldopenaccess.us While specific data for Lucidenic acid E's inhibition of AChE is not prominently featured in the provided results, other lucidenic acids, such as lucidenic acids A and N, and methyl lucidenic E2, have demonstrated inhibitory activity against acetylcholinesterase with varying IC50 values. mdpi.comencyclopedia.pub The inhibition of cholinesterase enzymes by lucidenic acids could potentially lead to increased acetylcholine (B1216132) levels in the central nervous system, thereby enhancing cholinergic transmission. mdpi.comencyclopedia.pub

| Compound | Target Enzyme | IC50 (µM) |

| Lucidenic acid A | Acetylcholinesterase | 24.04 ± 3.46 mdpi.com |

| Lucidenic acid N | Acetylcholinesterase | 25.91 ± 0.89 mdpi.com |

| Methyl lucidenic E2 | Acetylcholinesterase | 17.14 ± 2.88 mdpi.com |

| Lucidenic acid A | Acetylcholinesterase | 54.5 mdpi.com |

Antiviral Molecular Targets and Mechanisms

Research into the antiviral properties of lucidenic acids has explored their interactions with key viral and host proteins involved in the infection process. While studies have investigated several lucidenic acids, specific in vitro mechanistic data for Lucidenic acid E is less extensively documented in the provided literature compared to other congeners like Lucidenic acid A or Lucidenic acid O.

Interaction with Human Angiotensin-Converting Enzyme 2 (hACE2) Receptor

The human angiotensin-converting enzyme 2 (hACE2) receptor serves as the primary entry point for SARS-CoV-2 into host cells. Investigations into the potential of lucidenic acids to interfere with this interaction have been conducted, primarily focusing on Lucidenic acid A. Molecular docking studies have suggested that lucidenic acids may possess the ability to block hACE2. mdpi.com Specifically, Lucidenic acid A has shown good binding stability to hACE2 in molecular docking simulations, interacting with amino acid residues such as Gln96, Asn33, and Lys26, which are crucial for spike protein binding. mdpi.comnih.gov In vitro fluorescence resonance energy transfer (FRET) tests have demonstrated that Lucidenic acid A inhibits hACE2 activity with an IC₅₀ of 2 μmol/mL, suggesting its potential to prevent SARS-CoV-2 invasion by blocking the binding of the spike protein to hACE2. mdpi.comnih.govnih.govresearchgate.netnews-medical.net While lucidenic acids, as a class, are mentioned in the context of potentially blocking hACE2, the detailed in vitro experimental evidence presented in the provided sources pertains specifically to Lucidenic acid A, and explicit data for Lucidenic acid E's direct interaction or inhibitory effect on hACE2 in in vitro assays is not available within these sources.

Synergistic Effects with Established Bioactive Compounds

Investigating the synergistic effects of natural compounds with conventional therapeutic agents is a crucial area of research, particularly in oncology, aiming to enhance efficacy and potentially reduce the required dosage of the established drug.

Potentiation of Doxorubicin (B1662922) Activity

Doxorubicin is a widely used chemotherapeutic agent, but its clinical application can be limited by side effects such as cardiotoxicity. Research has indicated that certain lucidenic acids, including Lucidenic acid E, along with Lucidenic acid A and Lucidenic acid N, may possess the ability to potentiate the anti-cancer effects of doxorubicin. mdpi.comencyclopedia.pub This potential synergistic effect is considered beneficial as it could allow for lower dosages of doxorubicin, thereby potentially mitigating its adverse reactions. mdpi.comencyclopedia.pub In vitro studies examining the interaction between Ganoderma triterpenes (GTS) extract or purified lucidenic acid N (LCN) and doxorubicin in cancer cell lines, such as HeLa cells, have demonstrated a synergistic interaction. nih.govnih.gov This synergism was associated with enhanced oxidative stress, DNA damage, and apoptosis induction in cancer cells. nih.gov While Lucidenic acid E is mentioned as potentially contributing to this synergistic effect mdpi.comencyclopedia.pub, detailed in vitro research findings specifically outlining the mechanisms or providing quantitative data (e.g., combination index values) for Lucidenic acid E's potentiation of doxorubicin are not explicitly detailed in the provided search results, unlike the observations made for Ganoderma triterpenes extract or Lucidenic acid N.

Structure Activity Relationships Sar of Lucidenic Acid E and Its Derivatives

Influence of Lanostane (B1242432) Skeleton Modifications on Bioactivity

The fundamental tetracyclic lanostane skeleton is the core structural feature of lucidenic acids, playing a critical role in their diverse biological activities, such as anticancer and antidiabetic effects. mdpi.com Modifications to this core skeleton can profoundly impact the pharmacological properties of triterpenoids. Lucidenic acids are classified as C27 lanostane triterpenoids, distinguished from the C30 ganoderic acids by a three-carbon difference in their skeleton. mdpi.com This difference in carbon number and skeletal arrangement can influence physicochemical properties like stability and solubility, as well as pharmacokinetic behavior and receptor binding, thereby affecting biological activity. mdpi.com While the general importance of the lanostane skeleton is established, specific studies detailing how modifications within the Lucidenic acid E skeleton (beyond typical functional group variations) influence its bioactivity are less extensively reported in the available literature. However, the presence and arrangement of the four rings are fundamental to the compound's interaction with biological targets.

Significance of Functional Group Positionality (e.g., Hydroxyl, Keto, Acetoxy at C3, C7, C12, C15)

The position and nature of functional groups on the lanostane skeleton are key determinants of the biological activity of lucidenic acids. Common functional groups found in lucidenic acids at positions C3, C7, C12, and C15 include hydroxyl, keto, and acetoxy groups. mdpi.comresearchgate.net

Research on triterpenoids, including lucidenic acids, indicates that the functional group at C3 is particularly important. For instance, a hydroxyl group at C3 has been associated with α-glucosidase inhibitory activity in triterpenoids. mdpi.com Studies comparing various lucidenic acids, such as lucidenic acids A, B, C, and N, have revealed the consistent presence of a hydroxyl group at the C7 position and a keto group at the C15 position in these compounds. mdpi.com Further investigation into whether these specific functional groups at these positions are essential for pharmacological effects, such as cytotoxicity, is warranted, with lucidenic acids E1, H, and P highlighted as relevant compounds for such comparisons due to also possessing these groups. mdpi.com

While specific detailed SAR data for Lucidenic acid E concerning systematic modifications at C3, C7, C12, and C15 is limited in the provided information, general trends observed in related lanostane triterpenoids offer insight. For example, in some C30 ganoderic acids, substituents are frequently found at C3, 7, 11, 12, and 15, among other positions. nih.gov At C11, a carbonyl substituent is common, while C12 often lacks substituents but can have β-acetyloxy or β-hydroxyl groups. nih.gov C15 typically features carbonyls or β-hydroxyls. nih.gov These observations from related compounds underscore the sensitivity of biological activity to the functionalization patterns at these positions within the lanostane framework.

Impact of Side Chain Variations and Double Bonds on Biological Activity

Variations in the side chain structure, beyond the presence of the carboxyl group, can also impact activity. Lucidenic acid O, for instance, possesses a distinctive carbon-carbon double bond located between C20 and C21 in its side chain. mdpi.comresearchgate.net The presence and position of double bonds in triterpenoid (B12794562) side chains can influence their conformation and reactivity, thereby affecting biological interactions. For related C30 compounds, a double bond at C20 and C22 in the side chain has been shown to improve aldose reductase inhibitory activity. nih.gov While this specific finding pertains to C30 triterpenoids, it illustrates the potential significance of double bonds in the side chain for the activity of lucidenic acids as well. Further research is needed to fully delineate the SAR specifically related to side chain variations and double bonds in Lucidenic acid E and its derivatives.

Comparative SAR Analysis with Other Lucidenic Acids and Triterpenoids

Comparing the activities of Lucidenic acid E with other lucidenic acids and related triterpenoids provides valuable insights into specific structural requirements for observed biological effects. Lucidenic acid E has demonstrated promising anti-hyperglycemic properties, including the inhibition of α-glucosidase and maltase. mdpi.com In comparative studies, Lucidenic acids E, H, and Q all exhibited anti-hyperglycemic effects. mdpi.com Specifically, Lucidenic acids E and Q inhibited α-glucosidase with IC50 values of 32.5 μM and 60.1 μM, respectively, while Lucidenic acid E also inhibited maltase with an IC50 of 16.9 μM. mdpi.com Both Lucidenic acids H and E showed inhibitory activity against PTP1B. mdpi.com

| Compound | α-Glucosidase Inhibition (IC50, μM) | Maltase Inhibition (IC50, μM) | PTP1B Inhibition (Concentration Range, μM) |

| Lucidenic acid E | 32.5 | 16.9 | 7.6–41.9 |

| Lucidenic acid H | Not specified | Not specified | 7.6–41.9 |

| Lucidenic acid Q | 60.1 | 51 | Not specified |

Note: Data compiled from search result mdpi.com. Concentration range for PTP1B inhibition refers to the range within which activity was observed, not necessarily an IC50.

This comparative data suggests that while Lucidenic acid E, H, and Q share anti-hyperglycemic properties, there are differences in their potency against specific enzymes like α-glucosidase and maltase, highlighting subtle SAR variations among these closely related structures.

The presence and abundance of different lucidenic acids can also vary between different varieties of Ganoderma lucidum, suggesting that structural variations might be linked to their biosynthesis and distribution within the organism. frontiersin.orgfrontiersin.org

Synthesis and Derivatization of Lucidenic Acid E

Total Synthesis Strategies

Retrosynthetic Analysis and Key Intermediate Synthesis

Retrosynthetic analysis of Lucidenic acid E would involve dissecting its structure into simpler, commercially available or readily synthesizable building blocks. This process typically identifies key disconnections and functional group transformations required to assemble the molecule. Given the lanostane (B1242432) core, synthetic strategies would likely involve the construction of the tetracyclic ring system and the appropriate functionalization, including the introduction of carbonyl, hydroxyl, and carboxyl groups at specific positions, and the establishment of the side chain.

Key intermediate synthesis in the total synthesis of triterpenoids like Lucidenic acid E often focuses on building the core ring structure with the correct stereochemistry. This might involve cyclization reactions, functional group interconversions, and the installation of necessary substituents. While specific detailed retrosynthetic analyses and key intermediate syntheses solely focused on the total synthesis of Lucidenic acid E were not extensively detailed in the search results, research on the synthesis of related lanostane triterpenoids provides insights into potential strategies. For instance, the synthesis of Ganodermanontriol, another lanostane triterpene from Ganoderma lucidum, involved the reconstruction of a trisubstituted alkene and the formation of a specific diene core through stereoselective and chemoselective reactions. chemfaces.com Such approaches highlight the complexity and specialized techniques required for constructing the core of these molecules.

Stereoselective Reaction Development

The stereochemistry of Lucidenic acid E is critical for its biological activity. cjnmcpu.com The molecule contains multiple chiral centers, and controlling the stereochemical outcome of reactions during synthesis is paramount. Stereoselective reaction development involves designing synthetic steps that favor the formation of a specific stereoisomer. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by exploiting the inherent stereochemistry of the starting materials.

Developing stereoselective routes to construct the tetracyclic lanostane skeleton and introduce functional groups at specific positions (e.g., C-3, C-7, C-11, C-15, and the side chain) with the correct relative and absolute configurations is a major challenge in the total synthesis of Lucidenic acid E. While the search results did not provide specific examples of stereoselective reaction development specifically for the total synthesis of Lucidenic acid E, the synthesis of other complex molecules, including triterpenoids, often employs techniques like asymmetric epoxidation acs.org and stereoselective phosphonate (B1237965) reactions chemfaces.com to control stereochemistry.

Semi-Synthesis and Chemoenzymatic Approaches

Semi-synthetic and chemoenzymatic approaches offer alternative routes to obtain Lucidenic acid E and its derivatives, often leveraging naturally occurring precursors or enzymatic transformations to simplify the synthetic process.

Modification of Naturally Occurring Precursors

Lucidenic acid E is a natural product isolated from Ganoderma lucidum. mdpi.comresearchgate.net Semi-synthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to convert it into the desired product. In the case of Lucidenic acid E, readily available triterpenoids from Ganoderma could potentially serve as precursors. Modifications might involve oxidation, reduction, functional group interconversion, or side chain modifications to arrive at the Lucidenic acid E structure or its analogs.

Research indicates that semi-synthetic derivatives of triterpenoids from natural sources are being explored for their biological activities. mdpi.comresearchgate.netdntb.gov.ua This suggests that modification of naturally occurring lucidenic acids or related lanostane triterpenoids could be a viable strategy for obtaining Lucidenic acid E or novel derivatives.

Enzymatic Transformations for Enhanced Selectivity

Enzymatic transformations utilize enzymes as catalysts to carry out specific chemical reactions. Enzymes often exhibit high chemo-, regio-, and stereoselectivity, which can be advantageous in synthesizing complex molecules. Chemoenzymatic approaches combine chemical and enzymatic steps in a synthetic sequence.

In the context of Lucidenic acid E synthesis and derivatization, enzymes could be employed for selective oxidation or reduction of specific functional groups on a triterpenoid (B12794562) scaffold, or for the selective modification of the side chain. The biosynthesis of triterpenoids in Ganoderma involves enzymes like cytochrome P450 (CYP450) enzymes, which are known for their role in oxidation and functionalization of triterpenoid structures. nih.gov While direct enzymatic synthesis of Lucidenic acid E from a simple precursor using isolated enzymes was not explicitly detailed, the involvement of enzymes in the natural biosynthetic pathway suggests their potential utility in chemoenzymatic approaches. Enzymatic extraction methods have also been explored for obtaining triterpenoids from Ganoderma lucidum. researchgate.net

Synthesis of Novel Lucidenic Acid E Analogs and Derivatives

The synthesis of novel analogs and derivatives of Lucidenic acid E is an important area of research aimed at discovering compounds with improved potency, altered biological profiles, or better pharmacokinetic properties. Modifications to the core structure, functional groups, or side chain of Lucidenic acid E can lead to the generation of a library of related compounds.

Studies on the biological activities of lucidenic acid derivatives highlight the interest in this area. For example, butyl lucidenate N, a derivative of lucidenic acid, has been reported to inhibit adipogenesis. researchgate.net The synthesis of such derivatives typically involves targeted chemical modifications of isolated lucidenic acids or through semi-synthetic routes starting from precursors. These modifications can include esterification, etherification, oxidation, reduction, or the introduction of new functional groups or moieties. The exploration of pyrimidine, thiazole, and indole (B1671886) analogues of other natural products mdpi.comresearchgate.net suggests that similar strategies could be applied to Lucidenic acid E to create diverse derivative libraries for biological screening. Computational studies also explore the potential interactions of lucidenic acid derivatives with biological targets. nih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lucidenic acid E | 23247892 |

| Ganodermanontriol | 106518-63-2 |

| Butyl lucidenate N | Not readily available in search results |

| Ganoderic acid A | 471002 |

| Ganoderic acid F | 23247893 |

| Lucidenic acid A | 6917849 |

| Lucidenic acid N | Not readily available in search results |

| Lucidenic acid Q | Not readily available in search results |

| Lucidenic acid H | Not readily available in search results |

| Lanosterol (B1674476) | 26444 |

| Cytochrome P450 | Relevant protein families, no single CID |

| Acarbose | 41774 |

| Miglitol | 441314 |

| Ganoderic acid DM | Not readily available in search results |

| Ganoderic acid C2 | Not readily available in search results |

| Ganoderic acid G | Not readily available in search results |

| Ganoderenic acid B | 71457627 |

| Lucidenic acid D1 | Not readily available in search results |

| Lucidenic acid F | 23247893 |

| Lucidenic acid G | Not readily available in search results |

| Lucidenic acid J | Not readily available in search results |

| Lucidenic acid K | Not readily available in search results |

| Lucidenic acid L | Not readily available in search results |

| Lucidenic acid M | Not readily available in search results |

| Lucidenic acid C | Not readily available in search results |

| Lucidenic acid B | Not readily available in search results |

| Methyl lucidenate E2 | Not readily available in search results |

| Methyl lucidenate F | Not readily available in search results |

| Methyl lucidenate N | Not readily available in search results |

| Ganoderic acid E | Not readily available in search results |

| Ganoderic acid O | Not readily available in search results |

| 20-Hydroxy lucidenic acid F | Not readily available in search results |

| d-cycloserine | 5958 |

Interactive Data Table Example (Illustrative based on search findings):

Design Principles for Modified Structures

Design principles for modifying the structure of triterpenoids, including lucidenic acids, are often guided by understanding how specific functional groups and structural features influence their interactions with biological targets. Research on Ganoderma triterpenoids suggests that the type of functional group at the C3 position of the lanostane skeleton, the number of hydroxyl groups, and the nature of the side chain are crucial determinants of biological activity. mdpi.com

For instance, studies on other triterpenoids have indicated that the presence and position of hydroxyl groups can impact cytotoxicity. mdpi.com Modifications to the side chain have also been shown to affect pharmacological properties. researchgate.netmdpi.com Therefore, rational design of Lucidenic acid E derivatives would likely involve targeted modifications at these key positions to investigate their impact on specific biological activities.

Research suggests that modifications to the tetracyclic ring system of lucidenic acids can also influence their pharmacological properties. researchgate.net This implies that alterations beyond the C3 position and side chain could be considered in the design of modified structures.

Synthetic Routes for Specific Functional Group Alterations

Specific synthetic routes for functional group alterations of Lucidenic acid E are not widely detailed in the provided search results. However, general chemical transformations applicable to triterpenoids with similar functional groups would be relevant.

Triterpenoids often contain hydroxyl, ketone, and carboxylic acid functionalities, which are amenable to various chemical reactions. For example, hydroxyl groups can be acetylated, oxidized to ketones, or involved in ether or ester formation. google.com Ketone groups can undergo reduction, selective derivatization (e.g., oxime or hydrazone formation), or reactions at adjacent carbons. Carboxylic acid groups can be esterified, reduced to alcohols, or converted to amides.

While specific protocols for Lucidenic acid E derivatization are not provided, the presence of an acetyl group in Lucidenic acid E contaminantdb.ca suggests that acetylation of hydroxyl groups is a possible modification. The conversion of hydroxyl groups to oxo (ketone) groups has also been mentioned in the context of trinortriterpenic acids like lucidenic acids. google.com

The limited information available in the search results prevents a detailed description of specific synthetic routes and associated research findings or data tables for the derivatization of Lucidenic acid E. Further in-depth chemical synthesis literature would be required to provide detailed synthetic protocols and experimental data for targeted functional group alterations of Lucidenic acid E.

Advanced Analytical and Computational Research on Lucidenic Acid E

Quantitative Analytical Method Development and Validation

Developing reliable analytical methods is essential for accurately determining the concentration of Lucidenic acid E in various samples, such as biological extracts or cultivated biomass. These methods require validation to ensure their accuracy, precision, and robustness.

High-Performance Liquid Chromatography (HPLC) Fingerprinting and Quantification

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. HPLC-DAD (Diode Array Detector) methods have been developed and validated for the quantitative comparison and fingerprint analysis of triterpenes, including lucidenic acids, in Ganoderma lucidum and related species. These methods typically involve optimizing sample preparation and chromatographic conditions, such as detection wavelengths (e.g., 256 nm for acids) and mobile phases, to achieve good separation and sensitivity. Validation parameters like linearity, limits of detection (LOD), limits of quantitation (LOQ), recovery, and reproducibility are assessed to ensure method reliability. For instance, a validated HPLC-DAD method showed good linearity with correlation coefficients (r²) > 0.999, and acceptable LOD and LOQ values for various triterpenoids, though specific validation data for Lucidenic acid E itself might vary across different studies researchgate.net.

HPLC fingerprinting, often combined with DAD, allows for the creation of characteristic chromatographic profiles of samples. By comparing the fingerprints of different Ganoderma species or strains, variations in the composition and content of compounds like Lucidenic acid E can be identified. This is valuable for quality control and differentiation of medicinal fungi researchgate.net.

Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap-MS) for Profiling

UHPLC-Q-Orbitrap-MS offers higher sensitivity, resolution, and speed compared to traditional HPLC, making it suitable for comprehensive metabolite profiling. This technique allows for the identification and characterization of a wide range of compounds, including triterpenoids like Lucidenic acid E, in complex biological samples. researcher.life

Chemometric Analysis of Metabolomic Data

Chemometric analysis involves the use of statistical and mathematical methods to analyze complex chemical data, such as that generated from UHPLC-Q-Orbitrap-MS profiling. When applied to metabolomic data, chemometrics can help identify patterns, differentiate samples based on their chemical composition, and pinpoint key compounds responsible for observed variations. researcher.life

Multivariate statistical analyses, such as Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used in conjunction with UHPLC-Q-Orbitrap-MS data to reveal clear differences in metabolite and triterpenoid (B12794562) compositions between different biological samples. researcher.life This type of analysis can identify specific triterpenoids, potentially including Lucidenic acid E, as significant markers distinguishing different groups, based on metrics like Variable Importance in Projection (VIP) values. researcher.life Chemometric analysis of spectrum-effect relationships has also been used to explore the potential biological activities of Ganoderma extracts, correlating chemical profiles with observed effects. researchgate.netmdpi.comresearchgate.net

Computational Modeling and Simulation

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the potential interactions of Lucidenic acid E with biological targets at the molecular level. These in silico approaches can help predict binding affinities and analyze the stability of ligand-receptor complexes.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like Lucidenic acid E) when bound to a receptor (e.g., a protein) and to estimate the binding affinity between the two molecules. researchgate.net This method calculates interaction energies and identifies potential binding sites, providing initial insights into how a compound might interact with a biological target. researchgate.net

Molecular docking studies have explored the potential interactions of lucidenic acids, including Lucidenic acid E, with various protein targets. For example, studies have investigated their potential binding to HMG-CoA reductase, an enzyme involved in cholesterol synthesis mdpi.comresearchgate.netresearchgate.netencyclopedia.pub, and α-glucosidase, an enzyme relevant to glucose metabolism mdpi.comencyclopedia.pub. Docking has also been used to predict the interaction of lucidenic acids with targets like the Mdm2 receptor and zinc finger 439 protein, suggesting potential roles in certain biological pathways encyclopedia.pub. Lucidenic acid E has shown promising binding energies in some of these studies. sci-hub.senih.govdergipark.org.tr

Table 1: Predicted Binding Energies of Lucidenic Acid E in Molecular Docking Studies

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Source |

| Lucidenic acid E | HMG-CoA reductase | - | mdpi.comresearchgate.netresearchgate.netencyclopedia.pub |

| Lucidenic acid E | α-glucosidase | - | mdpi.comencyclopedia.pub |

| Lucidenic acid E | Mdm2 receptor | Promising binding energies | encyclopedia.pub |

| Lucidenic acid E | Zinc finger 439 protein | Promising binding energies | encyclopedia.pub |

| Lucidenic acid E | G-quadruplex DNA | -8.57 | nih.govbioinformation.net |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulation is a more advanced computational technique that simulates the physical movements of atoms and molecules over time. This allows researchers to study the stability of the ligand-receptor complex, analyze conformational changes upon binding, and gain a more dynamic understanding of the interaction predicted by molecular docking. dergipark.org.tr

While the search results mention MD simulations in the context of studying the stability of complexes involving other triterpenoids like ganoderic acid A with G-quadruplex DNA nih.govbioinformation.net, specific detailed findings of molecular dynamics simulations specifically for Lucidenic acid E bound to a target receptor were not prominently found. However, MD simulations are a standard follow-up to docking studies to validate and refine the predicted binding poses and assess the stability of the interaction over time. dergipark.org.tr Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond formation are typically analyzed in MD simulations to evaluate the stability and dynamics of the complex. dergipark.org.tr

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of compounds like Lucidenic acid E. These calculations can provide insights into molecular structure, reactivity, and spectroscopic properties. While specific detailed findings for Lucidenic acid E were not extensively found in the search results, related ganoderic acids have been subjected to molecular docking studies to understand their interactions with biological targets, which often involves assessing electronic and structural compatibility. researchgate.net For instance, molecular docking studies have been performed on a series of ganoderic acids to determine binding energy and interacting residues at the active site of human DNA-Topoisomerase IIβ. researchgate.net Such studies, while not exclusively focused on Lucidenic acid E, highlight the application of computational methods in understanding the potential interactions of this class of compounds.

Omics-Based Investigations

Omics-based approaches, including metabolomics and transcriptomics, are utilized to gain a holistic understanding of the biochemical effects and pathways associated with compounds like Lucidenic acid E, particularly within biological systems or producing organisms.

Untargeted Metabolomics for Holistic Pathway Analysis

Untargeted metabolomics involves the comprehensive analysis of all measurable metabolites within a biological sample. This approach can help identify changes in metabolic pathways in response to or in the presence of Lucidenic acid E. While direct untargeted metabolomics studies specifically centered on Lucidenic acid E were not prominently featured in the search results, studies on Ganoderma species, the source of Lucidenic acid E, utilize techniques like ESI-IT-MS to identify various molecules, including triterpenoids. semanticscholar.org Untargeted approaches in related research have identified numerous compounds in Ganoderma lucidum extract, providing a broad metabolic snapshot. chemfaces.com

Targeted Metabolomics for Specific Metabolite Profiling

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. This allows for the precise measurement of specific compounds, potentially including Lucidenic acid E and its precursors or derivatives, within a biological system. This method is valuable for confirming the presence and concentration of particular metabolites and understanding their fluctuations under different conditions. Although specific targeted metabolomics data for Lucidenic acid E were not detailed in the search results, the identification and quantification of various ganoderic acids in Ganoderma species using techniques like HPLC indicate the application of targeted analytical methods for profiling specific triterpenoids. thegoodscentscompany.com

Integrated Transcriptomics and Metabolomics for Gene-Metabolite Correlation

Integrated transcriptomics and metabolomics combines gene expression data with metabolite profiles to explore the complex relationships between gene activity and metabolic changes. This integrated approach can help identify genes involved in the biosynthesis or metabolism of Lucidenic acid E and understand how its presence might influence gene regulation and downstream metabolic pathways. Research utilizing network pharmacology on Ganoderma lucidum extract, which contains compounds like Lucidenic acid E, has predicted interactions between compounds and target genes, suggesting a link between chemical constituents and genetic responses. chemfaces.com Studies have also validated changes in the expression levels of certain genes in conjunction with the effects of Ganoderma extracts, demonstrating the utility of combining gene expression analysis with the study of active compounds. chemfaces.com

Production Optimization and Metabolic Engineering of Lucidenic Acid E

Strain Improvement Strategies

Improving the inherent capacity of G. lucidum strains to produce lucidenic acid E can be achieved through various genetic approaches.

Mutagenesis and Selection for High-Yielding Strains

Mutagenesis, followed by the selection of high-yielding strains, is a traditional approach for improving the production of bioactive compounds in microorganisms. Studies have demonstrated that mutagenesis of G. lucidum protoplasts can lead to a significant increase in the production of both polysaccharides and triterpenoids. tandfonline.comtandfonline.complos.org For instance, using lithium chloride, or a combination of lithium chloride and Triton X-100, for protoplast mutagenesis of G. lucidum resulted in mutant strains with substantially increased intracellular triterpenoid (B12794562) yields compared to the original strain. tandfonline.comtandfonline.com One study reported increases of up to 373.43% in intracellular triterpenoid content in mutant strains obtained through this method. tandfonline.comtandfonline.com These improved yields were also found to be genetically stable across subsequent generations. tandfonline.comtandfonline.com Plasma mutagenesis has also been explored as a method for obtaining Ganoderma strains with enhanced polysaccharide and triterpenoid production. plos.orgresearchgate.net

Genetic Engineering of Biosynthetic Pathways

Genetic engineering offers a more targeted approach to enhance triterpenoid production by manipulating the genes involved in their biosynthesis. The triterpenoid biosynthetic pathway in G. lucidum proceeds through the MVA pathway, leading to the formation of lanosterol (B1674476), which is then converted into various triterpenoids, including lucidenic acids, through a series of enzymatic modifications catalyzed by enzymes like cytochrome P450 (CYP450) enzymes and glycosyltransferases. nih.govscirp.orgmdpi.comnih.gov

Transcription factors also play crucial roles in regulating the metabolic pathways of terpenoids. Identifying and manipulating transcription factors involved in triterpenoid biosynthesis in G. lucidum represents a novel metabolic engineering strategy. Studies have identified transcription factors that respond to inducers like methyl jasmonate and are positively correlated with total triterpenoid content, suggesting their potential as targets for enhancing production. Overexpression of certain transcription factors, such as GlbHLH5, has been demonstrated to significantly increase the accumulation of Ganoderma triterpenoids and upregulate the expression of key enzyme genes in the biosynthetic pathway.

Bioprocess Engineering for Enhanced Production

Optimizing the conditions under which G. lucidum is cultivated and fermented is essential for maximizing the yield of lucidenic acid E.

Optimization of Fermentation Conditions (e.g., Substrate, Temperature, pH)

Fermentation conditions, including the composition of the culture medium (substrate), temperature, and pH, significantly influence the growth of G. lucidum and its production of secondary metabolites like triterpenoids. mdpi.comnih.govresearchgate.net Studies on optimizing fermentation for triterpene acid production in Ganoderma species have identified optimal ranges for these parameters. mdpi.comnih.govmycosphere.org For instance, in submerged fermentation of Ganoderma lingzhi, optimal conditions for triterpene acid yield were found to be an initial pH of 5.9, 20.0% dissolved oxygen, and a temperature of 28.6 °C. mdpi.com Optimization of medium components like glucose and magnesium sulfate (B86663) and temperature has also been shown to enhance triterpene production in G. lucidum. nih.gov While these studies may focus on total triterpenoids or ganoderic acids, the principles of optimizing these parameters are applicable to influencing the production of specific compounds like lucidenic acid E. The choice of carbon and nitrogen sources in the medium can also impact mycelial growth and, consequently, triterpenoid production. researchgate.net

Influence of Cultivation Methods and Substrates on Triterpenoid Profile

The method of cultivation and the substrate used can significantly affect the triterpenoid profile and total content in G. lucidum. frontiersin.orgresearchgate.netnih.govmdpi.com Different cultivation methods, such as wood log cultivation and substitute cultivation, result in distinct triterpenoid profiles in the fruiting bodies. frontiersin.orgresearchgate.netnih.gov For example, wood log cultivation has been shown to result in significantly higher total triterpenoid content compared to substitute cultivation. frontiersin.orgnih.gov Furthermore, the abundance of specific lucidenic acids, such as lucidenic acid A, lucidenic acid D1, lucidenic acid F, lucidenic acid G, and lucidenic acid J, can be higher in fruiting bodies from wood log cultivation. frontiersin.orgnih.gov The cultivation media and conditions, as well as the harvest timing, can also alter the relative abundance and pattern of triterpenoids in G. lucidum mycelia. mdpi.com

Exogenous Signal Molecule Induction of Biosynthesis (e.g., Salicylic Acid)

Exogenous signal molecules, or elicitors, can be used to induce or enhance the biosynthesis of secondary metabolites in fungi. mdpi.comscirp.org Salicylic acid (SA), a phenolic acid and signaling molecule in plants, has been explored for its ability to promote triterpenoid biosynthesis in G. lucidum. nih.govmdpi.comscirp.orgnih.govsemanticscholar.org Studies have shown that the addition of SA can lead to increased accumulation of ganoderic acids by enhancing the expression of key genes in the biosynthetic pathway, such as HMGR and LS. nih.govscirp.org While the effect of SA on individual lucidenic acids can vary (some studies show a decrease in lucidenic acid A content upon SA treatment), nih.govsemanticscholar.org the use of signal molecules represents a strategy to modulate the triterpenoid profile and potentially enhance the production of specific compounds like lucidenic acid E. mdpi.com Other signaling molecules, including calcium ions, methyl jasmonate, nitric oxide, reactive oxygen species, and phospholipids, are also implicated in regulating environment-induced triterpenoid biosynthesis in G. lucidum. mdpi.comresearchgate.net

Future Research Directions for Lucidenic Acid E

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthesis of triterpenoids in fungi, including lucidenic acids in Ganoderma lucidum, primarily proceeds through the mevalonate (B85504) (MVA) pathway. sjtu.edu.cnthescipub.com This pathway involves key enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), farnesyl diphosphate (B83284) synthase (FPPS), and squalene (B77637) synthase (SQS), which play crucial regulatory roles. thescipub.com Following the synthesis of the core lanostane (B1242432) skeleton, cytochrome P450 (CYP450) enzymes and other tailoring enzymes are involved in the structural modifications that lead to the diverse array of triterpenoids, including Lucidenic acid E. sjtu.edu.cnmdpi.comnih.gov

Despite the general understanding of the MVA pathway, the specific enzymatic steps and the full complement of enzymes responsible for the biosynthesis of Lucidenic acid E are not yet fully elucidated. Future research should focus on identifying and characterizing the specific terpene synthases and tailoring enzymes, particularly CYP450s, that catalyze the late-stage modifications leading to the unique structure of Lucidenic acid E. mdpi.comnih.govresearchgate.net Techniques such as genome sequencing, transcriptomics, and proteomics of G. lucidum strains known for high Lucidenic acid E production can help pinpoint candidate genes and enzymes. Functional characterization of these enzymes through gene knockout or overexpression studies in suitable host systems will be crucial to confirm their roles in the biosynthetic pathway. Understanding these specific steps is vital for metabolic engineering efforts aimed at enhancing Lucidenic acid E production.

Comprehensive Elucidation of Downstream Molecular Signaling Cascades

While studies on other lucidenic acids, such as lucidenic acid B, have demonstrated modulation of key signaling pathways like the MAPK/ERK pathway and transcription factors such as NF-κB and AP-1 in specific cell types, the precise downstream molecular signaling cascades influenced by Lucidenic acid E require comprehensive investigation. oup.comresearchgate.net Lucidenic acid E has shown potential in various biological activities, including anti-hypercholesterolemic and anti-hyperglycemic effects, suggesting interactions with multiple cellular targets and pathways. mdpi.com For instance, Lucidenic acid E has been reported to inhibit HMG-CoA reductase and α-glucosidase. mdpi.com

Future research should employ a combination of experimental approaches to fully map the molecular targets and downstream effects of Lucidenic acid E. This includes in vitro studies using relevant cell lines and in vivo studies in appropriate animal models to identify protein interactions, post-translational modifications, and changes in gene expression profiles. Techniques such as transcriptomics, proteomics, and phosphoproteomics can provide a global view of the cellular responses to Lucidenic acid E treatment. nih.govmdpi.commdpi.com Furthermore, advanced techniques like molecular docking and dynamic simulations can offer insights into the binding interactions of Lucidenic acid E with potential protein targets, complementing experimental findings. dergipark.org.trexplorationpub.com A thorough understanding of these signaling events is essential for deciphering the mechanisms underlying its observed biological activities and for identifying potential therapeutic applications.

Development of Advanced Synthetic and Semi-Synthetic Methodologies

The complex chemical structure of Lucidenic acid E presents challenges for large-scale production through total chemical synthesis. sjtu.edu.cn While extraction from natural sources like Ganoderma lucidum is currently the primary method, the yield can be influenced by various factors. Therefore, the development of advanced synthetic and semi-synthetic methodologies represents a significant future research direction.